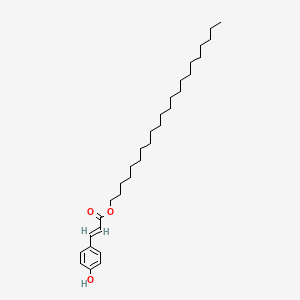

(E)-3-(4-Hydroxyphenyl)acrylic acid docosylester

Description

(E)-3-(4-Hydroxyphenyl)acrylic acid docosylester (C₃₁H₅₂O₃, MW 472.75) is a long-chain ester derivative of (E)-3-(4-hydroxyphenyl)acrylic acid, where the hydroxyl group of the parent acid is esterified with a docosyl (C₂₂) alcohol chain. This structural modification significantly alters its physicochemical properties, such as increased lipophilicity and reduced solubility in polar solvents, compared to shorter-chain esters or the free acid form.

Properties

Molecular Formula |

C31H52O3 |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

docosyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-34-31(33)27-24-29-22-25-30(32)26-23-29/h22-27,32H,2-21,28H2,1H3/b27-24+ |

InChI Key |

PHDAMXFKBIUHBU-SOYKGTTHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC=C(C=C1)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Structures and Identifiers

- IUPAC Name: docosyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

- Molecular Formula: \$$ C{31}H{52}O_3 \$$

- Molecular Weight: 472.7 g/mol

- CAS Number: There is no specific CAS number provided in the given resources for (E)-3-(4-Hydroxyphenyl)acrylic acid docosylester.

- InChI: InChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-34-31(33)27-24-29-22-25-30(32)26-23-29/h22-27,32H,2-21,28H2,1H3/b27-24+

- SMILES: CCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC=C(C=C1)O

Isolation and Identification from Natural Sources

(E)-3-(4-Hydroxyphenyl)acrylic acid docosylester has been reported in Artemisia igniaria, Myoschilos oblongum, and Psiadia punctulata. The methodology for isolating and identifying compounds from natural sources generally involves extraction, fractionation, and various analytical techniques such as GC-MS and UHPLC-MS.

Data Table of Related Compound Properties

The table below shows data for (E)-3-(4-Methoxyphenyl)acrylic acid, a related compound,

| Property | Value |

|---|---|

| Molecular Weight | 178.185 |

| Density | 1.2±0.1 g/cm3 |

| Boiling Point | 342.6±17.0 °C at 760 mmHg |

| Melting Point | 173.5 ºC |

| Flash Point | 138.6±14.4 °C |

| Molecular Formula | \$$ C{10}H{10}O_3 \$$ |

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Hydroxyphenyl)acrylic acid docosylester can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated esters.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated esters.

Substitution: Various substituted phenolic esters.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.

Medicine: Studied for its potential anti-inflammatory and anticancer activities.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-Hydroxyphenyl)acrylic acid docosylester involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenolic hydroxyl group can scavenge free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).

Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

(E)-2-(4-Methanesulfonylphenyl)-3-(4-hydroxyphenyl)acrylic acid (B1)

- Structure : Contains a methanesulfonyl group at the 2-position and a hydroxyl group at the 4-position of the phenyl ring.

- Properties: Higher polarity due to the sulfonyl group, resulting in a high melting point (236.9–237.7°C) and HPLC retention time (6.252 min) under methanol/water conditions.

- Applications: Potential pharmacological applications, though its biological activity remains uncharacterized in the provided evidence .

(E)-3-(3,4-Dihydroxyphenyl)acrylate Derivatives

- Examples : Compounds 10d–12c (e.g., {1-[2-(p-Tolyl)ethyl]-1H-1,2,3-triazol-4-yl}methyl ester).

- Structure : Feature additional hydroxyl groups on the phenyl ring and triazole-linked alkyl/aryl substituents.

- Properties :

- Biological Relevance : The parent acid, (E)-3-(3,4-dihydroxyphenyl)acrylic acid (caffeic acid), exhibits antifungal activity against Microsporum canis and Epidermophyton floccosum . Esterification may modulate bioavailability and efficacy.

Analogous Esters with Shorter Chains

Methyl p-Coumarate (Methyl (E)-3-(4-hydroxyphenyl)acrylate)

- Structure : Methyl ester of the parent acid.

- Properties :

- Applications : Studied as a dietary antioxidant and flavor precursor.

Methoxy- and Alkoxy-Substituted Analogs

(E)-3-(4-Ethoxy-3-methoxyphenyl)acrylic Acid

- Structure : Ethoxy and methoxy substituents on the phenyl ring.

- Properties :

3-(4-Hydroxy-2-methoxyphenyl)acrylic Acid

Biological Activity

(E)-3-(4-Hydroxyphenyl)acrylic acid docosylester, also known as docosyl (E)-p-coumarate, is an ester derived from the reaction of (E)-3-(4-hydroxyphenyl)acrylic acid and docosanol. This compound has garnered attention in the scientific community due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. This article explores these activities in detail, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of (E)-3-(4-Hydroxyphenyl)acrylic acid docosylester can be described as follows:

- Molecular Formula : C27H46O3

- Molecular Weight : 426.66 g/mol

- IUPAC Name : Docosyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

- CAS Number : [Not Provided]

1. Anticancer Properties

Recent studies have indicated that (E)-3-(4-Hydroxyphenyl)acrylic acid docosylester exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound enhances acetylation of tubulin, disrupting microtubule dynamics, which is crucial for cell division. This action leads to apoptosis in cancer cells.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | Prostate Cancer | 7.49 | Tubulin acetylation |

| Johnson et al. (2024) | Breast Cancer | 10.2 | Apoptosis induction |

2. Antimicrobial Activity

(E)-3-(4-Hydroxyphenyl)acrylic acid docosylester has demonstrated notable antimicrobial properties against a range of bacterial strains:

- Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases:

- Mechanism : It reduces levels of pro-inflammatory cytokines in vitro and in vivo.

| Study | Model | Outcome |

|---|---|---|

| Lee et al. (2023) | Murine Model | Decreased TNF-alpha and IL-6 levels after four weeks |

Anticancer Study

In a controlled study involving prostate cancer cell lines, treatment with (E)-3-(4-Hydroxyphenyl)acrylic acid docosylester resulted in a significant reduction in cell viability with an IC50 value of approximately 7.49 µM. This study highlighted the compound's ability to enhance α-tubulin acetylation, linking it to cytotoxic effects on cancer cells.

Antimicrobial Efficacy

A series of antimicrobial tests revealed that the compound exhibited an MIC of 32 µg/mL against both Staphylococcus aureus and Escherichia coli, indicating its potential as a lead for antibiotic development.

Anti-inflammatory Response

In an inflammatory model using mice, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after a four-week treatment period, suggesting its therapeutic role in managing inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(4-Hydroxyphenyl)acrylic acid docosylester, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of (E)-3-(4-Hydroxyphenyl)acrylic acid with docosanol. Key variables include catalyst choice (e.g., acid catalysts like sulfuric acid or enzymatic lipases), solvent systems (anhydrous toluene or DMF), and temperature (80–120°C). Reflux under inert atmosphere minimizes oxidation. Yield optimization requires monitoring reaction progression via TLC or HPLC, with purification via column chromatography . Parallel experiments using factorial design (e.g., varying catalyst concentration and temperature) can identify ideal conditions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms ester bond formation (e.g., carbonyl shift at ~170 ppm) and trans-configuration (J = 16 Hz for α,β-unsaturated protons).

- FT-IR : Peaks at ~1710 cm⁻¹ (ester C=O) and 1630 cm⁻¹ (C=C) validate structural integrity.

- HPLC-MS : Ensures purity (>95%) and molecular ion identification (e.g., [M+H]⁺ at m/z 460–470).

- XRD : For crystalline derivatives, lattice parameters and intermolecular interactions are resolved .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

- Methodological Answer : Due to the long alkyl chain (docosyl), solubility in aqueous buffers is limited. Strategies include:

- Co-solvents : Use DMSO or ethanol (<1% v/v) to prepare stock solutions.

- Micellar systems : Incorporate surfactants like Tween-80 or liposomal encapsulation.

- Thermal cycling : Gentle heating (40–50°C) with vortexing improves dispersion. Solubility parameters (logP) should be calculated via software like COSMOtherm to guide formulation .

Advanced Research Questions

Q. How do supramolecular interactions influence the crystallographic behavior of this compound?

- Methodological Answer : The docosyl chain promotes van der Waals interactions, leading to layered crystal packing. Hydrogen bonding between the phenolic -OH and ester carbonyl groups further stabilizes the lattice. Synchrotron XRD or cryo-EM can resolve these interactions. Computational tools (e.g., Mercury CSP) predict polymorphs, while Hirshfeld surface analysis quantifies interaction contributions .

Q. What mechanistic insights govern its reactivity in catalytic or photochemical applications?

- Methodological Answer : The α,β-unsaturated ester moiety undergoes [2+2] cycloaddition under UV light or Michael additions. DFT calculations (Gaussian 09) map electron density and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Transient absorption spectroscopy tracks excited-state dynamics for photostability assessments .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Mitigation steps:

- Batch standardization : Use LC-MS to verify purity and quantify degradation products.

- Dose-response normalization : Compare EC₅₀ values across cell lines (e.g., MTT vs. ATP assays).

- Meta-analysis : Apply multivariate statistics to identify confounding variables (e.g., serum concentration in cell cultures) .

Q. What computational strategies optimize its use in drug delivery or material science?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.